Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions to form the pyrazole ring . Another approach includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective processes. For instance, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 can facilitate the synthesis under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 1H-pyrazole-3-carboxylate
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
- 3-Methylpyrazole-5-carboxylic acid
Uniqueness
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11) |
InChI Key |
HYPPDTOCQMASFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.